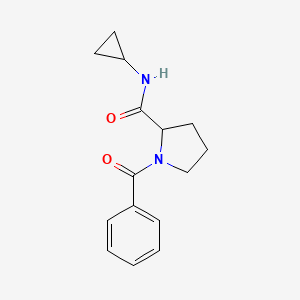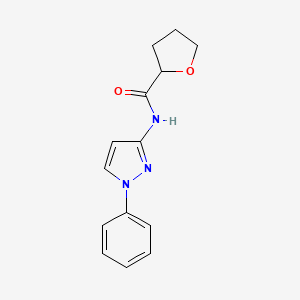
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique pharmacological properties.
Mécanisme D'action
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide acts as a potent agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It has been shown to bind to the receptor with high affinity and activate downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide also exhibits some affinity for the delta-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be effective in reducing acute and chronic pain in animal models, without producing significant side effects such as tolerance, dependence, or addiction. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been shown to decrease the release of dopamine in the brain, which may contribute to its anti-addictive properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor, its ease of synthesis, and its relatively low cost. However, it also has some limitations, including its potential for abuse and addiction, its potential for respiratory depression and other side effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide, including the development of new pain management drugs based on its structure and pharmacology, the investigation of its potential applications in the treatment of drug addiction and withdrawal symptoms, and the exploration of its mechanisms of action and interactions with other neurotransmitter systems. Other potential directions for research include the development of new synthetic methods for the production of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide and the investigation of its potential for use in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 1-benzoyl-2-pyrrolidinone in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide as a white crystalline powder with a melting point of 172-174°C. The purity of 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide can be confirmed by proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) analysis.
Applications De Recherche Scientifique
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anesthetic properties, making it a promising candidate for the development of new pain management drugs. 1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide has also been studied for its potential applications in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the symptoms of opioid withdrawal and decrease drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-benzoyl-N-cyclopropylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(16-12-8-9-12)13-7-4-10-17(13)15(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHBNJWDRYILGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)



![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)